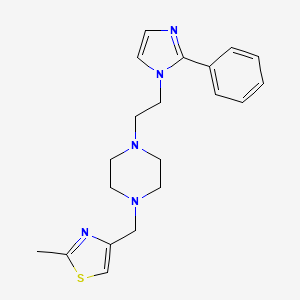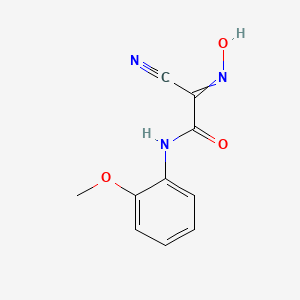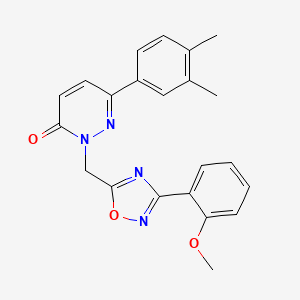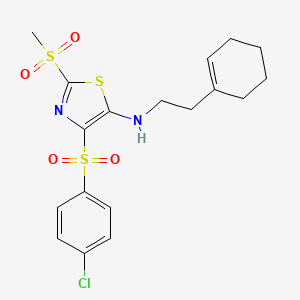![molecular formula C16H19N5O4S B2501339 3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 896169-84-9](/img/structure/B2501339.png)
3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid” appears to be a complex organic molecule. Unfortunately, I couldn’t find a direct description of this specific compound in the search results12. However, it seems to contain functional groups common in organic chemistry, such as an amino group, a sulfanyl group, and a carboxylic acid group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and specific reagents. While I couldn’t find the exact synthesis process for this compound, similar compounds like 2,6-Dimethylanilino (oxo)acetic acid have been synthesized from cyanuric chloride1. Other methods involve the use of amino acid esters with in situ generated nitrile imines3.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, I couldn’t find specific information on the molecular structure of this compound4.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. I couldn’t find specific chemical reactions involving this compound2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and reactivity. Unfortunately, I couldn’t find specific physical and chemical properties for this compound12.Scientific Research Applications
Synthesis and Chemical Reactions
Solvolysis of Triazine Derivatives : The solvolysis of sulfonate esters of triazine derivatives, including compounds similar to 3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid, has been explored. The studies, which focused on the solvolysis in formic and acetic acid, reveal insights into the mechanisms and products of these reactions, suggesting potential applications in synthetic organic chemistry (Nyquist et al., 1992).
Synthesis of Oxazolines : Research into the direct synthesis of 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions has been reported. This method provides an efficient pathway to 2-oxazolines, which are valuable in various chemical syntheses and potential pharmaceutical applications (Bandgar & Pandit, 2003).
Antimicrobial and Larvicidal Activities
Triazinone Derivatives : A study on novel triazinone derivatives highlighted their antimicrobial and larvicidal properties. These derivatives were synthesized and tested against bacterial, fungal pathogens, and mosquito larvae, showcasing their potential as bioactive compounds in agricultural and pharmaceutical sectors (Kumara et al., 2015).
Immunobiological Activity
Purine-Based Derivatives : Research into 2-amino-3-(purin-9-yl)propanoic acids and their analogs revealed significant immunostimulatory and immunomodulatory potency. Certain derivatives were found to enhance the secretion of chemokines and augment NO biosynthesis, indicating their potential in immunotherapy applications (Doláková et al., 2005).
Anticancer Activities
Triazinone Derivatives : S-glycosyl and S-alkyl derivatives of triazinone were synthesized and evaluated for their anticancer activities. Some compounds demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential of triazinone derivatives in developing new anticancer agents (Saad & Moustafa, 2011).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific safety and hazard information for this compound12.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on future directions for this compound5.
Please note that this analysis is based on the limited information available and may not be completely accurate or comprehensive. For a more detailed analysis, please consult a professional chemist or a relevant scientific literature.
properties
IUPAC Name |
3-[4-amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-9-4-3-5-10(2)14(9)18-12(22)8-26-16-20-19-11(6-7-13(23)24)15(25)21(16)17/h3-5H,6-8,17H2,1-2H3,(H,18,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHAZYLMNIHZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone](/img/structure/B2501257.png)

![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)




![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)
![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)